molecular formula C24H19NO2 B14688250 2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone CAS No. 34950-20-4

2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone

Cat. No.: B14688250
CAS No.: 34950-20-4
M. Wt: 353.4 g/mol
InChI Key: YEANANYGJKAFAG-UHFFFAOYSA-N
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Description

2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzoyl group attached to a dihydroquinoline ring, which is further connected to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzophenone with acetophenone under acidic conditions to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of high-efficiency catalysts. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline
  • 2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-Benzoyl-1,2-dihydro-2-quinolinyl)-1-phenylethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

34950-20-4

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1-benzoyl-2H-quinolin-2-yl)-1-phenylethanone

InChI

InChI=1S/C24H19NO2/c26-23(19-10-3-1-4-11-19)17-21-16-15-18-9-7-8-14-22(18)25(21)24(27)20-12-5-2-6-13-20/h1-16,21H,17H2

InChI Key

YEANANYGJKAFAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

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